molecular formula C11H14N2 B082561 N,N,2,6-Tetramethyl-4-cyanoaniline CAS No. 13012-16-3

N,N,2,6-Tetramethyl-4-cyanoaniline

Cat. No. B082561
CAS RN: 13012-16-3
M. Wt: 174.24 g/mol
InChI Key: BXCDZVXGIFBDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of GW810781 involves several synthetic routes and reaction conditions. One of the common methods includes the reaction of a furan derivative with a triazole compound under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity

Chemical Reactions Analysis

GW810781 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

GW810781 is unique in its specific inhibition of HIV-1 integrase. Similar compounds include other integrase inhibitors such as raltegravir, elvitegravir, and dolutegravir. These compounds also target the integrase enzyme but may differ in their binding affinities, pharmacokinetics, and side effect profiles . GW810781 stands out due to its distinct chemical structure and potential for high specificity in inhibiting HIV-1 integrase .

properties

CAS RN

13012-16-3

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(dimethylamino)-3,5-dimethylbenzonitrile

InChI

InChI=1S/C11H14N2/c1-8-5-10(7-12)6-9(2)11(8)13(3)4/h5-6H,1-4H3

InChI Key

BXCDZVXGIFBDST-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N(C)C)C)C#N

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)C#N

Other CAS RN

13012-16-3

synonyms

4-dimethylamino-3,5-dimethyl-benzonitrile

Origin of Product

United States

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